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Introduction

In the fabrication of very-large-scale integrated (VLSI) circuits, the use of highly conductive
materials like copper (Cu) for interconnects is crucial for device performance. However, copper
is known to be highly mobile and can diffuse into the surrounding silicon (Si) substrate and
dielectric materials, even at moderate temperatures. This diffusion can lead to the formation of
copper silicide precipitates, which create deep-level traps in the silicon band gap, degrading
device performance and causing eventual failure.[1][2][3] To prevent this, a diffusion barrier
layer is necessary between the copper and the silicon or dielectric.

Tantalum silicide (TaSiz2), along with other tantalum-based materials like tantalum nitride
(TaN), has emerged as a promising candidate for this barrier layer. These materials exhibit high
thermal stability, chemical inertness with respect to both copper and silicon, and good adhesion
properties.[4][5][6] This application note provides a detailed overview of the properties of
tantalum silicide as a diffusion barrier, experimental protocols for its deposition and
characterization, and a summary of its performance compared to other common barrier

materials.

Properties and Performance of Tantalum-Based
Diffusion Barriers

Tantalum silicide and related compounds act as effective barriers by being thermodynamically
stable and having low diffusivity for copper atoms. The performance of a diffusion barrier is
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typically evaluated by its failure temperature, which is the temperature at which significant
interdiffusion and reaction between the copper and the substrate occur.

Failure Mechanisms: The failure of a tantalum-based barrier between copper and silicon
typically involves the following steps:

o At elevated temperatures, copper atoms begin to diffuse through the barrier layer, often
along grain boundaries.

e Upon reaching the silicon interface, copper reacts with silicon to form n"-CusSi precipitates.

[2][3]

» Simultaneously or subsequently, the tantalum in the barrier can react with the silicon
substrate to form a planar layer of hexagonal TaSiz.[1][2][3] The presence of copper has
been observed to accelerate the formation of tantalum silicide.[1][2]

The addition of nitrogen to tantalum films to form tantalum nitride (TaN) or ternary tantalum
silicon nitride (TaSiN) can significantly improve the barrier properties by "stuffing” the grain
boundaries and creating a more amorphous-like structure, which hinders copper diffusion.[1][2]

[7]
Data Presentation: Performance of Tantalum-Based
Barriers

The following table summarizes the performance of various tantalum-based diffusion barriers
under different annealing conditions.
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Experimental Workflows and Logical Relationships

The following diagrams illustrate the overall experimental workflow for evaluating a diffusion

barrier and the logical relationship of the barrier within a device structure.
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General experimental workflow for diffusion barrier evaluation.
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Simplified device structure showing the TaSiz barrier layer.

Experimental Protocols
Protocol for Tantalum Silicide Deposition by PVD
(Sputtering)

Physical Vapor Deposition (PVD), specifically magnetron sputtering, is a common method for
depositing tantalum silicide thin films.

Objective: To deposit a thin film of TaSi2 onto a silicon substrate.

Materials and Equipment:

 Silicon (100) wafers

o High-purity Tantalum Silicide (TaSiz) sputtering target (e.g., 99.5% purity)

e Magnetron sputtering system with DC power supply

e Argon (Ar) gas (99.999% purity)

o Substrate holder with heating capability

o Standard wafer cleaning reagents (e.g., acetone, isopropanol, deionized water, dilute HF)

Procedure:

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b078852?utm_src=pdf-body-img
https://www.benchchem.com/product/b078852?utm_src=pdf-body
https://www.benchchem.com/product/b078852?utm_src=pdf-body
https://www.benchchem.com/product/b078852?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Substrate Cleaning: a. Clean the Si wafers ultrasonically in acetone, followed by isopropanol,
and finally rinse with deionized water. b. Perform a native oxide etch by dipping the wafers in
a dilute hydrofluoric acid (HF) solution (e.g., 2% HF in H20) for 60 seconds. c. Immediately
rinse with deionized water and dry with nitrogen gas. d. Load the cleaned substrates into the
sputtering chamber without delay.

e Sputtering System Preparation: a. Mount the TaSiz target in the magnetron source. b.
Achieve a base pressure in the chamber of <5 x 10~7 Torr.

e Deposition: a. Introduce Argon gas into the chamber. The working pressure is typically
maintained between 1-10 mTorr. b. Pre-sputter the TaSiz target for 5-10 minutes with the
shutter closed to remove any surface contaminants. c. Set the substrate temperature
(optional, can be room temperature or elevated, e.g., 300-500°C). d. Apply DC power to the
target (e.g., 100-500 W). The power will determine the deposition rate. e. Open the shutter to
begin deposition on the substrate. f. Deposit the film to the desired thickness (e.g., 50 nm).
The deposition time will depend on the calibrated deposition rate. g. After deposition, close
the shutter, turn off the DC power, and stop the Ar gas flow. h. Allow the substrate to cool
down before venting the chamber and removing the sample.
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Workflow for PVD of Tantalum Silicide.

Protocol for Tantalum Silicide Deposition by LPCVD
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Low-Pressure Chemical Vapor Deposition (LPCVD) can also be used to form tantalum silicide
films, often offering better conformality than PVD.

Objective: To deposit a TaSiz film via LPCVD.
Materials and Equipment:

 Silicon wafers

e LPCVD reactor with a hot-wall furnace

e Precursor sources: Tantalum pentachloride (TaCls) and Silane (SiHa) or Dichlorosilane
(SiH2Cl2)

o Carrier gas: Argon (Ar) or Nitrogen (N2)

e Vacuum pumping system

Procedure:

e Substrate Cleaning: Follow the same procedure as for PVD.

o LPCVD System Preparation: a. Load the cleaned wafers into the quartz boat of the LPCVD
furnace. b. Pump the reactor tube down to a base pressure in the low mTorr range. c. Heat
the furnace to the desired deposition temperature (e.g., 600-700°C). d. Heat the TaCls
source to sublimate it (e.g., 150-250°C).

o Deposition: a. Introduce the carrier gas to stabilize the pressure. b. Introduce the TaCls vapor
and SiHa4 gas into the reaction chamber. Typical flow rates might be 10-50 sccm for SiH4 and
a controlled vapor pressure for TaCls. c. The reaction 2 TaCls + 5 SiHa - 2 TaSi2 + 10 HCI +
5 Hz (simplified) occurs on the substrate surface. d. Continue the deposition for the time
required to achieve the target thickness. e. After deposition, stop the precursor flow and
purge the chamber with the carrier gas. f. Cool the furnace down before unloading the
wafers.

Protocol for Barrier Effectiveness Characterization

1. Thermal Annealing:
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Objective: To thermally stress the Cu/TaSi2/Si stack to induce diffusion.

Procedure: Anneal the samples in a tube furnace with a controlled atmosphere (e.g., flowing
purified He or Ar, or in vacuum) at various temperatures (e.g., 500°C to 800°C) for a fixed
duration (e.g., 30 minutes).

. Sheet Resistance Measurement:
Objective: To detect intermixing and silicide formation, which alters the film's conductivity.
Equipment: Four-point probe measurement system.

Procedure: a. Place the sample on the measurement stage. b. Gently lower the four co-
linear probes onto the film surface.[1] c. Apply a known DC current (I) through the outer two
probes. d. Measure the voltage drop (V) across the inner two probes. e. Calculate the sheet
resistance (Rs) using the formula: Rs = (1t /In(2)) * (V /1) * C, where C is a geometric
correction factor.[10] f. A sharp increase in sheet resistance after annealing often indicates
barrier failure.

. X-Ray Diffraction (XRD):

Objective: To identify the crystalline phases present in the film stack before and after
annealing.

Equipment: X-ray diffractometer with a Cu Ka source.

Procedure: a. Mount the sample on the XRD stage. b. For thin films, use a grazing incidence
(GIXRD) setup with a low incident angle (e.g., 1-2°) to maximize the signal from the film and
minimize substrate diffraction.[11] c. Scan a 26 range (e.g., 20-80°) to collect the diffraction
pattern. d. Compare the resulting peaks to a database (e.g., ICDD) to identify phases like
Cu, Si, TaSiz, and CusSi. The appearance of silicide peaks after annealing confirms barrier
failure.

. Rutherford Backscattering Spectrometry (RBS):

Objective: To obtain a quantitative depth profile of the elemental composition of the film
stack.
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e Equipment: lon accelerator providing a monoenergetic beam of He2* ions (e.g., 2 MeV).

e Procedure: a. Mount the sample in a high-vacuum chamber. b. Direct the He2* ion beam
onto the sample, perpendicular to the surface. c. A detector placed at a backscattering angle
(e.g., 170°) measures the energy of the backscattered ions.[12] d. The energy of a
backscattered ion is dependent on the mass of the target atom and its depth within the
sample. e. Analyze the resulting energy spectrum to determine the elemental composition
and thickness of each layer. Interdiffusion between layers will be visible as a broadening or
merging of the signals from adjacent layers.[6][13]

5. Transmission Electron Microscopy (TEM):

o Objective: To directly visualize the cross-section of the film stack and identify failure
locations.

e Procedure: a. Sample Preparation: This is a critical and destructive step. A cross-section of
the region of interest must be thinned to electron transparency (<100 nm). This is typically
done by: i. Sectioning the sample. ii. Mechanical polishing and dimpling. iii. Final thinning
using an ion mill (e.g., Ar* ions) or a Focused lon Beam (FIB) system.[2][8][14] b. Imaging: i.
Insert the prepared sample into the TEM. ii. Use bright-field and dark-field imaging to
visualize the layered structure, grain boundaries, and any precipitates that may have formed
at the interfaces. iii. Energy-Dispersive X-ray Spectroscopy (EDS) in the TEM can be used to
map the elemental distribution across the interfaces.

Conclusion

Tantalum silicide is a robust and effective diffusion barrier for copper interconnects in
microelectronic applications. Its performance can be further enhanced by the incorporation of
nitrogen. The choice of deposition method, PVD or CVD, will depend on the specific
requirements for film properties such as conformality and purity. A comprehensive
characterization using a combination of electrical, structural, and compositional analysis
techniques is essential to validate the performance and reliability of the TaSiz barrier layer in a
given process flow. The protocols outlined in this note provide a foundation for researchers and
engineers working on the integration of new materials in advanced semiconductor
manufacturing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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